molecular formula C11H15N3O B1517158 2-(6-amino-2,3-dihydro-1H-indol-1-yl)-N-methylacetamide CAS No. 1019555-45-3

2-(6-amino-2,3-dihydro-1H-indol-1-yl)-N-methylacetamide

Cat. No. B1517158
M. Wt: 205.26 g/mol
InChI Key: LEEPGHDYXQMSIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(6-amino-2,3-dihydro-1H-indol-1-yl)-N-methylacetamide” is likely to be a derivative of indole, which is a heterocyclic aromatic organic compound. It has a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .


Molecular Structure Analysis

The molecular structure of this compound would be based on the indole structure, with additional functional groups attached at the 2- and 6- positions. The exact structure would depend on the specific substituents and their positions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence these properties include the size and shape of the molecule, the functional groups present, and the overall charge distribution .

Scientific Research Applications

Heterocyclic Compound Synthesis and Antimicrobial Properties

2-Arylhydrazononitriles, structurally related to 2-(6-amino-2,3-dihydro-1H-indol-1-yl)-N-methylacetamide, are utilized as key synthons for synthesizing a wide variety of heterocyclic substances. These compounds have demonstrated promising antimicrobial activities against various bacterial strains and yeast. The synthesis involves multiple steps, including reactions with hydroxylamine hydrochloride, cyanoacetic acid, and dimethylformamide dimethylacetal, leading to the formation of compounds like indolyl-5-amino-2-phenyl-1,2,3-triazoles, cyanoacetamides, enaminonitriles, and aminopyrazoles. These compounds have shown significant antimicrobial efficacy in biological evaluations (Behbehani, Ibrahim, Makhseed, & Mahmoud, 2011).

Molecular Structure and Interaction Analysis

Studies on N-Methylacetamide, a molecule structurally related to the compound , have focused on understanding the nature of its interactions with other molecules. Various types of noncovalent bonds, including hydrogen bonds and charge-transfer interactions, have been analyzed to elucidate the binding mechanisms. These findings are valuable in the fields of organic chemistry, analytical chemistry, and chemical biology, providing insights into the behavior of peptide units in proteins and their interactions with other molecules (Adhikari & Scheiner, 2012).

Amide and Peptide Research

The amide functionality present in N-Methylacetamide, akin to the compound of interest, is significant in peptide research. Investigations into the infrared spectrum of amide I, II, and III bands offer insights into peptide characteristics. Density functional theory quantum chemistry methods have been applied to calculate the independent IR spectrum of N-Methylacetamide components, facilitating a deeper understanding of amide infrared spectrum formation. This research is pivotal in advancing knowledge in organic chemistry, analytical chemistry, and chemical biology, contributing to the understanding of the structural behavior of peptides and proteins (Ji et al., 2020).

Safety And Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve synthesizing it and studying its properties and potential applications. This could include testing its reactivity, stability, and any biological activity .

properties

IUPAC Name

2-(6-amino-2,3-dihydroindol-1-yl)-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O/c1-13-11(15)7-14-5-4-8-2-3-9(12)6-10(8)14/h2-3,6H,4-5,7,12H2,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEEPGHDYXQMSIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CN1CCC2=C1C=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-amino-2,3-dihydro-1H-indol-1-yl)-N-methylacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(6-amino-2,3-dihydro-1H-indol-1-yl)-N-methylacetamide
Reactant of Route 2
Reactant of Route 2
2-(6-amino-2,3-dihydro-1H-indol-1-yl)-N-methylacetamide
Reactant of Route 3
Reactant of Route 3
2-(6-amino-2,3-dihydro-1H-indol-1-yl)-N-methylacetamide
Reactant of Route 4
Reactant of Route 4
2-(6-amino-2,3-dihydro-1H-indol-1-yl)-N-methylacetamide
Reactant of Route 5
Reactant of Route 5
2-(6-amino-2,3-dihydro-1H-indol-1-yl)-N-methylacetamide
Reactant of Route 6
2-(6-amino-2,3-dihydro-1H-indol-1-yl)-N-methylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.